N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound, which includes a pyrazole ring fused with a pyridazine ring, makes it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is the LmPTR1 pocket (active site) . This site is crucial for the compound’s antipromastigote activity .
Mode of Action
The compound interacts with the LmPTR1 pocket, characterized by a lower binding free energy of -9.8 kcal/mol . This interaction is likely responsible for the compound’s potent in vitro antipromastigote activity .
Biochemical Pathways
The compound’s interaction with the lmptr1 pocket suggests it may influence pathways related to promastigote activity .
Pharmacokinetics
The compound’s potent in vitro activity suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s interaction with the LmPTR1 pocket results in potent in vitro antipromastigote activity . This suggests the compound may have potential therapeutic applications in the treatment of diseases caused by promastigotes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
It is known that derivatives of the pyrazolylpyridazine bicyclic system, to which this compound belongs, have demonstrated a variety of biological activities . These activities suggest that N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide may interact with a range of enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions in significant ways.
Cellular Effects
Given the reported biological activities of related compounds , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
It is known that cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . Therefore, it is plausible that this compound could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound has a thiol group , which could potentially interact with transporters or binding proteins, influencing its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide involves several steps. One common method starts with the preparation of the pyrazolylpyridazine core. This is typically achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable pyridazine derivative under controlled conditions . The resulting intermediate is then reacted with cyclohexylamine and thioacetic acid to form the final product. The reaction conditions often involve the use of anhydrous solvents and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and consistent product quality. The use of automated systems to monitor and adjust reaction parameters is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles (amines, alcohols); reactions often require catalysts and are conducted under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical products, such as pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Shares a similar pyrazolylpyridazine core but differs in the substituent groups.
3-Hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine: Another derivative with similar biological activities but different chemical properties.
Uniqueness
N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide stands out due to its unique combination of a cyclohexyl group and a thioacetamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-10-13(2)22(21-12)15-8-9-17(20-19-15)24-11-16(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXRTZJBDHHJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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